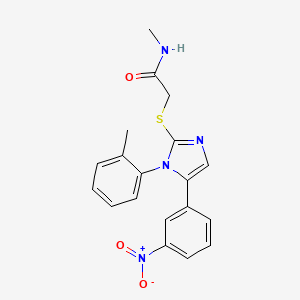
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a unique chemical compound that bridges the realms of organic chemistry and pharmacology. Structurally, it boasts an imidazole core flanked by a nitrophenyl group and an o-tolyl group. The thioacetamide fragment is crucial, playing a significant role in its biochemical interactions.
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the formation of the imidazole ring, usually through a condensation reaction involving glyoxal, ammonia, and a primary amine.
Step 2: Introduction of the 3-nitrophenyl group through an electrophilic aromatic substitution.
Step 3: Attachment of the o-tolyl group via a Friedel-Crafts alkylation.
Step 4: The final step involves the thioacetamide moiety's incorporation through a thiolation reaction using thioacetic acid.
Industrial Production Methods
Industrially, this compound is produced through automated batch processes, ensuring high yield and purity. The reaction conditions are meticulously controlled, often employing catalysts to enhance reaction rates and selectivity.
Types of Reactions
Oxidation: This compound can undergo oxidation at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine under mild conditions.
Substitution: The imidazole hydrogen atoms are prone to nucleophilic substitutions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid for the sulfur oxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation in substitution reactions.
Major Products Formed
Oxidation leads to sulfoxides or sulfones.
Reduction of the nitro group yields a primary amine.
Substitution reactions generally yield derivatives with various functional groups attached to the imidazole ring.
Chemistry:
Used as a reagent in organic synthesis, particularly in constructing more complex molecules.
Biology:
Studied for its potential as a ligand in binding studies due to its imidazole core.
Medicine:
Explored for its pharmacological properties, possibly as an antimicrobial or anticancer agent.
Industry:
Utilized in developing new materials with specific electronic properties due to its unique electronic structure.
作用机制
The biological activity of N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide primarily hinges on its ability to interact with protein targets. The imidazole ring facilitates binding to metal ions within enzymes, potentially inhibiting their activity. The thioacetamide group can also form covalent bonds with certain amino acids, further altering enzyme function.
相似化合物的比较
N-methyl-2-(5-phenyl-1H-imidazol-2-yl)thioacetamide
N-methyl-2-(5-(3-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thioacetamide
Comparison:
The presence of the nitrophenyl group in N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity compared to its analogs.
The nitro group may also contribute to its distinct pharmacological profile, offering different biological activities compared to other similar compounds without the nitro substitution.
生物活性
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Nitrophenyl Group : Enhances reactivity and biological activity.
- Thioacetamide Moiety : Contributes to its interaction with biological targets.
The molecular formula is C17H18N4O2S, with a molecular weight of approximately 342.42 g/mol. The presence of the nitrophenyl group is particularly significant as it influences the compound's binding affinity to biological targets, potentially affecting its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Initial studies suggest potential efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Mechanistic studies indicate that it may target specific enzymes involved in cancer progression, such as thymidylate synthase and HDAC (Histone Deacetylase).
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, impacting cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate the production of ROS, contributing to cytotoxic effects against cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological activities of similar imidazole derivatives. Here are some notable findings:
These studies highlight the potential of imidazole derivatives, including this compound, in therapeutic applications.
属性
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHZYFWJPNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













